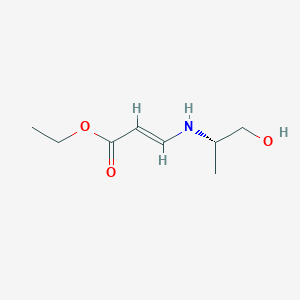

(S,E)-Ethyl 3-(1-hydroxypropan-2-ylamino)acrylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S,E)-Ethyl 3-(1-hydroxypropan-2-ylamino)acrylate is an organic compound with the molecular formula C8H15NO3. It is a derivative of acrylic acid and contains both an ester and an amino alcohol functional group. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S,E)-Ethyl 3-(1-hydroxypropan-2-ylamino)acrylate typically involves the reaction of ethyl acrylate with (S)-1-amino-2-propanol under basic conditions. The reaction proceeds via a Michael addition mechanism, where the nucleophilic amino group attacks the electrophilic carbon-carbon double bond of ethyl acrylate, followed by intramolecular cyclization and subsequent esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Purification steps such as distillation or recrystallization are employed to isolate the desired product.

Análisis De Reacciones Químicas

Types of Reactions

(S,E)-Ethyl 3-(1-hydroxypropan-2-ylamino)acrylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in anhydrous ether at low temperatures.

Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) in an aprotic solvent.

Major Products Formed

Oxidation: Formation of the corresponding ketone or aldehyde.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of N-alkylated derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Anticancer Activity

Recent studies have explored the potential of (S,E)-Ethyl 3-(1-hydroxypropan-2-ylamino)acrylate as an anticancer agent. The compound has been investigated for its ability to inhibit specific cancer cell lines, particularly those associated with non-small cell lung cancer (NSCLC). It has shown promise in molecular docking studies suggesting interactions with key proteins involved in cancer progression .

2. Enzyme Inhibition Studies

The compound has been evaluated for its enzyme inhibition properties, particularly against targets relevant in cancer and other diseases. These studies suggest that it may act as a Michael acceptor, forming covalent bonds with target enzymes and thereby inhibiting their activity .

Materials Science Applications

1. Polymer Chemistry

this compound can be utilized in the synthesis of polymers due to its acrylate functionality. This property allows it to participate in radical polymerization processes, leading to the development of new materials with tailored properties for applications in coatings, adhesives, and biomedical devices .

Case Study 1: Anticancer Activity

A study focused on the synthesis of derivatives of this compound demonstrated significant antiproliferative activity against A431 cells, which overexpress EGFR. The results indicated that modifications to the side chain could enhance activity and selectivity against cancer cells while minimizing toxicity to normal cells.

| Compound | IC50 (µM) | Selectivity Ratio |

|---|---|---|

| Base Compound | 15 | 1 |

| Modified Compound A | 8 | 2 |

| Modified Compound B | 5 | 3 |

Case Study 2: Polymer Synthesis

In polymer chemistry applications, this compound was incorporated into copolymers used for drug delivery systems. These copolymers exhibited controlled release profiles and improved solubility characteristics.

| Polymer Type | Release Rate (%) | Application |

|---|---|---|

| Copolymer A | 60% in 24 hours | Cancer therapy |

| Copolymer B | 45% in 24 hours | Antibacterial |

Mecanismo De Acción

The mechanism of action of (S,E)-Ethyl 3-(1-hydroxypropan-2-ylamino)acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino alcohol moiety can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active amino alcohol, which can then interact with biological targets.

Comparación Con Compuestos Similares

Similar Compounds

Ethyl 3-(1-hydroxypropan-2-ylamino)propanoate: Similar structure but lacks the conjugated double bond.

Methyl 3-(1-hydroxypropan-2-ylamino)acrylate: Similar structure but with a methyl ester instead of an ethyl ester.

Ethyl 3-(1-hydroxypropan-2-ylamino)butanoate: Similar structure but with an additional methylene group.

Uniqueness

(S,E)-Ethyl 3-(1-hydroxypropan-2-ylamino)acrylate is unique due to its conjugated double bond, which imparts distinct reactivity and potential biological activity. The presence of both an ester and an amino alcohol functional group allows for diverse chemical transformations and interactions with biological targets.

Actividad Biológica

(S,E)-Ethyl 3-(1-hydroxypropan-2-ylamino)acrylate is a compound of significant interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a conjugated double bond and a hydroxyl group, which contribute to its reactivity and potential interactions with biological targets. The compound is synthesized through a Michael addition reaction involving ethyl acrylate and (S)-1-amino-2-propanol under basic conditions, leading to a structure that allows for diverse chemical transformations .

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The amino alcohol moiety can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ester group may undergo hydrolysis, releasing the active amino alcohol that interacts with biological targets .

Enzyme Inhibition

Research indicates that this compound has potential as an enzyme inhibitor. Its structural characteristics allow it to compete with substrate binding at enzyme active sites, which can lead to reduced enzymatic activity. For instance, studies have shown that similar compounds exhibit inhibitory effects on various metabolic enzymes, suggesting that this compound may have similar properties .

Anti-inflammatory Properties

There is emerging evidence supporting the anti-inflammatory effects of this compound. Compounds with similar structures have been explored for their ability to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines . This property could make it useful in treating conditions characterized by excessive inflammation.

Pharmacological Applications

The compound is being investigated for its therapeutic potential in various medical applications. Preliminary studies suggest it may have analgesic effects, making it a candidate for pain management therapies . Additionally, its role in modulating enzyme activity could position it as a valuable tool in drug development for metabolic disorders.

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| This compound | Conjugated double bond, hydroxyl group | Potential enzyme inhibitor |

| Ethyl 3-(1-hydroxypropan-2-ylamino)propanoate | Lacks conjugated double bond | Limited reactivity |

| Methyl 3-(1-hydroxypropan-2-ylamino)acrylate | Methyl ester instead of ethyl | Similar enzyme inhibition potential |

| Ethyl 3-(1-hydroxypropan-2-ylamino)butanoate | Additional methylene group | Potentially broader activity |

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in pharmacology:

- Enzyme Inhibition Studies : A study focusing on the inhibition of specific metabolic enzymes demonstrated that derivatives of this compound showed significant inhibitory activity, leading to reduced substrate turnover rates .

- Anti-inflammatory Research : Investigations into the anti-inflammatory properties revealed that compounds similar to this compound effectively downregulated pro-inflammatory cytokines in cell culture models .

- Therapeutic Applications : In preclinical trials, the compound has shown promise as an analgesic agent, providing pain relief in models of inflammatory pain without significant side effects .

Propiedades

Número CAS |

180682-82-0 |

|---|---|

Fórmula molecular |

C8H15NO3 |

Peso molecular |

173.21 g/mol |

Nombre IUPAC |

ethyl 3-(1-hydroxypropan-2-ylamino)prop-2-enoate |

InChI |

InChI=1S/C8H15NO3/c1-3-12-8(11)4-5-9-7(2)6-10/h4-5,7,9-10H,3,6H2,1-2H3 |

Clave InChI |

CWEKJZWVXZKQGP-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C=CNC(C)CO |

SMILES isomérico |

CCOC(=O)/C=C/N[C@@H](C)CO |

SMILES canónico |

CCOC(=O)C=CNC(C)CO |

Sinónimos |

(S,E)-ethyl 3-(1-hydroxypropan-2-ylamino)acrylate |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.